molecular formula C8H5N3O4 B3219862 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1190321-26-6

3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B3219862
CAS No.: 1190321-26-6
M. Wt: 207.14 g/mol
InChI Key: MPMZECUASTYBAK-UHFFFAOYSA-N
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Description

3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1190321-26-6) is a nitrogen-rich heterocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research . This high-purity reagent belongs to the 7-azaindole family, a privileged scaffold known for its presence in biologically active molecules . The structure integrates a carboxylic acid functional group, which facilitates further derivatization through amide coupling or esterification reactions, and a nitro group, which can be selectively reduced to an amine or serve as an electron-withdrawing component . Its primary research application is as a key synthetic intermediate in the development of novel kinase inhibitors . Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been investigated as potent checkpoint kinase 1 (CHK1) inhibitors, which are a promising target in oncology for enhancing the efficacy of DNA-damaging cytotoxic cancer therapies . As such, this compound is instrumental for researchers working in early discovery and lead optimization programs for anticancer agents. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)4-1-2-9-7-6(4)5(3-10-7)11(14)15/h1-3H,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMZECUASTYBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(=O)O)C(=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves the nitration of a pyrrolo[2,3-b]pyridine precursor. One common method includes the reaction of pyrrolo[2,3-b]pyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate, often in an aqueous or acidic medium.

Major Products Formed

    Reduction: 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the pyridine ring.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
  • Molecular Formula : C8H5N3O4
  • CAS Number : 1190321-26-6
  • Molecular Weight : 207.14 g/mol

The compound features both nitro and carboxylic acid functional groups, which contribute to its reactivity and versatility in chemical transformations. The presence of the pyrrolo-pyridine core structure enhances its potential as a bioactive molecule.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in oncology and antimicrobial research.

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, one study noted moderate cytotoxic effects against ovarian cancer cells while sparing healthy cardiac cells, suggesting potential for targeted cancer therapies .
  • Antimicrobial Properties : The compound has also been explored for its activity against bacterial strains, with preliminary findings indicating efficacy in inhibiting growth, which could lead to the development of new antibiotics .

Organic Synthesis

The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical reactions:

  • Nucleophilic Substitution Reactions : The nitro group can be substituted to form amino derivatives or halogenated products, making it useful in synthesizing pharmaceuticals and agrochemicals.
  • Reduction Reactions : The nitro group can be reduced to an amine using palladium catalysts or hydrogen gas, facilitating the formation of derivatives with enhanced biological activity.

Material Science

In addition to its applications in drug discovery, this compound is being explored in the development of novel materials:

  • Dyes and Pigments : The compound's ability to undergo various chemical transformations makes it suitable as an intermediate in synthesizing dyes and pigments used in coatings and textiles.

Case Study 1: Anticancer Potential

A derivative of 3-nitro-1H-pyrrolo[2,3-b]pyridine was tested for its effects on ovarian cancer cells. The study reported that the compound induced apoptosis selectively in cancer cells while exhibiting low toxicity towards normal cells. This selectivity highlights the potential for developing targeted therapies based on this compound's derivatives.

Case Study 2: Synthesis of FGFR Inhibitors

Research has demonstrated that derivatives similar to 3-nitro-1H-pyrrolo[2,3-b]pyridine can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth. One particular derivative showed IC50 values as low as 7 nM against FGFR1, indicating strong potential for further development as a therapeutic agent against various cancers associated with FGFR signaling pathways .

Mechanism of Action

The biological activity of 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is often attributed to its ability to interact with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Structural Analogues of Pyrrolo[2,3-b]pyridine-4-carboxylic Acid

The following table summarizes key derivatives of 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications Evidence Source
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid None (parent compound) 162.15 479553-01-0 Precursor for amide synthesis
3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Nitro (C3), COOH (C4) 207.16* Not provided Hypothesized electronic modulation
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid Chloro (C5), COOH (C4) 196.60 1015610-55-5 Potential halogen-based reactivity
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CF₃ (C5), COOH (C4) 230.16 1260384-46-0 Enhanced lipophilicity
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Formyl (C3), Methyl (C4), COOH (C5) 204.18 1190313-55-3 Multi-functionalized scaffold
3-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Nitro (C3), COOH (C2) 207.16* Not provided Positional isomer (activity unknown)

*Calculated based on molecular formula.

Key Structural and Functional Differences

For example, analogs like 1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives act as PPAR activators, suggesting nitro-substituted pyrrolopyridines may similarly modulate nuclear receptors . Halogenated derivatives (e.g., 5-chloro or 5-CF₃) improve metabolic stability and membrane permeability due to halogen bonding or increased lipophilicity .

Synthetic Accessibility :

  • The parent compound (1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid) is commercially available and serves as a starting material for acyl chloride formation, enabling amide bond conjugation (e.g., STAT3 inhibitor K1836 synthesis) .
  • Nitro-substituted derivatives likely require nitration under controlled conditions, which may pose challenges due to the reactivity of the pyrrolopyridine ring.

Biological Relevance :

  • STAT3 Inhibition : Carboxylic acid derivatives (e.g., K1836) demonstrate inhibitory effects on STAT3 phosphorylation, a pathway implicated in cancer and inflammation .
  • PPAR Activation : Pyrazolo-pyridine analogs show efficacy in reducing plasma triglycerides, suggesting nitro-pyrrolopyridines could be explored for metabolic disorders .

Biological Activity

3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both nitro and carboxylic acid functional groups, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₅N₃O₄
  • CAS Number : 1190320-32-1
  • InChI : InChI=1S/C8H5N3O4/c12-8(13)4-1-9-2-5-7(4)6(3-10-5)11(14)15/h1-3,10H,(H,12,13)

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. The carboxylic acid group facilitates binding to specific enzymes or receptors, modulating their activity and potentially influencing various signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine scaffolds exhibit significant anticancer properties. For instance, a series of compounds derived from this scaffold demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. One study reported that compound 4h exhibited IC₅₀ values of 7 nM against FGFR1 and effectively inhibited the proliferation and induced apoptosis in breast cancer cells (4T1 cell line) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar pyrrolo derivatives can exhibit activity against various bacterial strains. For example, some derivatives demonstrated significant inhibition against Mycobacterium tuberculosis, showcasing the potential for developing new antimycobacterial agents .

Anti-inflammatory Effects

Inhibition of TNIK (TRAF2 and NCK-interacting kinase) has been observed with certain pyrrolo derivatives, suggesting potential anti-inflammatory applications. Compounds with IC₅₀ values lower than 1 nM were identified as potent inhibitors, indicating promising therapeutic avenues for inflammatory diseases .

Case Studies

Study Findings
Study on FGFR InhibitionCompound 4h showed potent inhibition (IC₅₀ values: FGFR1 - 7 nM) and induced apoptosis in breast cancer cells .
Antimycobacterial ActivitySome pyrrolo derivatives exhibited MIC₉₀ values below 0.15 µM against M. tuberculosis .
TNIK InhibitionCertain compounds demonstrated IC₅₀ values lower than 1 nM for TNIK inhibition .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step routes, such as nitration of precursor pyrrolopyridine derivatives. For example, regioselective nitration can be achieved using mixed acid systems (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions. Post-nitration, carboxylation via formylation or carbonylation reactions is critical. Evidence from analogous compounds suggests using Vilsmeier-Haack reagents for formylation (e.g., POCl₃/DMF) followed by oxidation to the carboxylic acid .
  • Data Insight : Reaction yields for similar nitration processes range from 60% to 85%, with purity >95% achievable via recrystallization .

Q. How can impurities be efficiently removed during purification?

  • Methodological Answer : Column chromatography (silica gel, eluent: EtOAc/hexane) effectively isolates the target compound from nitro-byproducts. For polar impurities, preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is recommended. Crystallization from ethanol/water mixtures improves purity .
  • Data Insight : HPLC retention times for the compound and common impurities (e.g., de-nitro derivatives) differ by ≥2 minutes under optimized conditions .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer : ¹H/¹³C NMR (DMSO-d₆) is essential for confirming substitution patterns. Key signals include the nitro group’s deshielding effect on adjacent protons (δ ~8.5–9.0 ppm) and the carboxylic acid proton (δ ~13.0 ppm, broad). High-resolution mass spectrometry (HRMS) confirms molecular weight (calc. for C₈H₅N₃O₄: 207.0278) .
  • Data Insight : X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in regiochemistry, as seen in related nitro-pyrrolopyridine structures .

Advanced Research Questions

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The nitro group’s electron-withdrawing effect increases acidity of the pyrrole NH (pKa ~8–10). Stability studies in buffered solutions (pH 2–12) show decomposition at pH >10 due to nucleophilic attack on the nitro group. Use LC-MS to track degradation products (e.g., amine derivatives) .
  • Data Insight : Half-life at pH 7.4 (37°C) exceeds 48 hours, but drops to <6 hours at pH 12 .

Q. What strategies mitigate low solubility in aqueous media for biological assays?

  • Methodological Answer : Salt formation (e.g., sodium or ammonium salts) improves solubility. Co-solvents (DMSO ≤10%) or nanoformulation (liposomes) enhance bioavailability. Solubility parameters (logP ~1.5) predict moderate membrane permeability .
  • Data Insight : Solubility in PBS (pH 7.4) is <0.1 mg/mL but increases to ~2 mg/mL as the sodium salt .

Q. How can crystallography resolve ambiguities in nitro group positioning?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement confirms regiochemistry. For unstable crystals, synchrotron radiation (λ = 0.7–1.0 Å) enhances data resolution. Twinning or disorder, common in nitroaromatics, requires careful data integration .
  • Data Insight : Crystallographic R-factors <0.05 are achievable for well-diffracting crystals .

Q. What computational methods predict reactivity in downstream derivatization?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model electrophilic substitution sites. Frontier molecular orbital (FMO) analysis identifies the C5 position as most reactive for further functionalization (e.g., Suzuki coupling) .
  • Data Insight : Calculated HOMO-LUMO gaps (~4.5 eV) align with observed reactivity in cross-coupling reactions .

Data Contradictions and Resolutions

  • Nitration Regioselectivity : Some studies report competing C5 vs. C3 nitration. Resolution: Use sterically hindered directing groups (e.g., methyl esters) to favor C3 nitration .
  • Biological Activity Variability : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., DMSO concentration). Standardize protocols using cell-free kinase inhibition assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Reactant of Route 2
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3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.